molecular formula C14H10O3 B057700 4-Benzoylbenzoic acid CAS No. 611-95-0

4-Benzoylbenzoic acid

Cat. No.: B057700
CAS No.: 611-95-0
M. Wt: 226.23 g/mol
InChI Key: IFQUPKAISSPFTE-UHFFFAOYSA-N
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Description

4-(Phenylcarbonyl)benzoic Acid, also known as 4-Benzoylbenzoic Acid, is an aromatic compound with the molecular formula C14H10O3. It is characterized by a benzoyl group attached to a benzoic acid moiety. This compound is known for its photooxidant properties and is used in various chemical and biological applications .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves large-scale oxidation reactions using controlled conditions to ensure high yield and purity. The reaction conditions include maintaining specific temperatures and using catalysts to accelerate the reaction .

Mechanism of Action

Target of Action

It is known to interact with certain enzymes such as ache (acetylcholinesterase), bche (butyrylcholinesterase), and ces1 (carboxylesterase 1) . These enzymes play crucial roles in various biological processes, including neurotransmission and drug metabolism.

Mode of Action

It is known to be a benzophenone derivative . Benzophenone derivatives are known for their ability to absorb ultraviolet light, which can lead to various chemical reactions. This property is often utilized in the field of photodynamic therapy, where light-sensitive compounds are used to generate reactive oxygen species that can damage targeted cells .

Biochemical Pathways

Given its interactions with enzymes like ache, bche, and ces1 , it can be inferred that it may influence cholinergic neurotransmission and the metabolism of various drugs and xenobiotics.

Pharmacokinetics

Its solubility in water, which can impact its bioavailability, has been noted .

Result of Action

It has been noted that cotton fabrics incorporated with 4-benzoylbenzoic acid have shown pesticide degradation ability when exposed to uv irradiation . This suggests that it may have potential applications in environmental remediation.

Action Environment

The action of this compound can be influenced by environmental factors such as light and pH. For instance, its ability to degrade pesticides when incorporated into cotton fabrics is activated by UV irradiation . Additionally, the speciation and optical properties of this compound have been found to be pH-dependent .

Biochemical Analysis

Biochemical Properties

4-Benzoylbenzoic acid is a widely used photosensitizer and a common proxy of environmentally relevant chromophores It has been shown to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known to undergo hydrogenolysis to 4-benzylbenzoic acid

Chemical Reactions Analysis

4-(Phenylcarbonyl)benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-Carboxybenzophenone
  • p-Benzoylbenzoic Acid
  • p-Carboxybenzophenone

Comparison: 4-(Phenylcarbonyl)benzoic Acid is unique due to its strong photooxidant properties, which make it particularly useful in photoactivated synthesis and biological studies. Compared to similar compounds, it has a higher efficiency in forming electrophilic aromatic ketones upon light activation .

Properties

IUPAC Name

4-benzoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQUPKAISSPFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209996
Record name 4-Benzoylbenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60209996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-95-0
Record name 4-Benzoylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-95-0
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Record name 4-Benzoylbenzoic acid
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Record name 4-Benzoylbenzoic acid
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Record name 4-Benzoylbenzoic acid
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Record name 4-benzoylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of 4-methylbenzophenone (25 g, 0.127 mole) with HOAc (130 mL) was added successively CrO3 (35 g), H2O (80 mL) and conc. H2SO4 (25 mL). The mixture was heated for 3 hours at 100±5° C. and then quenched by adding ice water (500 mL) to yield a crude 4-benzoylbenzoic acid solid which was dissolved in a 10% KOH solution and filtered. The filtrate was acidified with diluted HCl to pH 2.0 and precipitate by subjected to ice bath. The precipitate was collected to obtain 21.3 g 4-benzoylbenzoic acid in a yield of 74.1%.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
[Compound]
Name
CrO3
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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